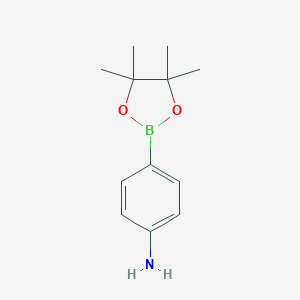

4-Aminophenylboronic acid pinacol ester

Description

Propriétés

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANPJXNYBVVNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370400 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-73-3 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminophenylboronic Acid Pinacol Ester (CAS: 214360-73-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminophenylboronic acid pinacol (B44631) ester, a versatile building block in modern organic synthesis. With the CAS number 214360-73-3, this compound is of significant interest to researchers in medicinal chemistry and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds.[1] This document details the compound's chemical and physical properties, provides an analysis of its spectroscopic data, outlines various synthetic protocols, and describes its key applications in the development of pharmaceuticals, such as receptor tyrosine kinase (RTK) inhibitors, and in the synthesis of organic light-emitting diode (OLED) materials.

Chemical and Physical Properties

4-Aminophenylboronic acid pinacol ester is a white to off-white or light yellow solid that is stable under recommended storage conditions.[2][3] The pinacol ester group enhances the stability and solubility of the boronic acid moiety in organic solvents, making it a preferred reagent in many synthetic applications.[1][3]

| Property | Value |

| CAS Number | 214360-73-3 |

| Molecular Formula | C₁₂H₁₈BNO₂ |

| Molecular Weight | 219.09 g/mol |

| Appearance | White to off-white/light yellow crystalline powder |

| Melting Point | 165-169 °C (lit.) |

| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, and chloroform; slightly soluble in water.[3] |

| Storage Conditions | 4°C, protect from light |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| 7.63 | d, J = 8.0 Hz | 2H | Ar-H (ortho to B) | |

| 6.65 | d, J = 8.0 Hz | 2H | Ar-H (ortho to NH₂) | |

| 3.83 | br s | 2H | NH ₂ | |

| 1.32 | s | 12H | -C(CH ₃)₂ |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

| 156.9 | C -NH₂ | |

| 150.4 | C -B (broad) | |

| 141.9 | Ar-C | |

| 123.3 | Ar-C | |

| 83.1 | O-C (CH₃)₂ | |

| 23.9 | -C(C H₃)₂ |

Mass Spectrometry (MS)

The mass spectrum of this compound typically shows a prominent [M+1]⁺ peak.

| Mass Spectrometry Data | m/z | Interpretation |

| [M+1]⁺ | 220.20 | Molecular ion peak |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, offering flexibility in reagent choice and reaction conditions.

Palladium-Catalyzed Borylation of 4-Bromoaniline (B143363)

This method involves the coupling of 4-bromoaniline with bis(pinacolato)diboron (B136004).[4]

Reagents and Conditions:

| Reagent | Amount |

| 4-Bromoaniline | 1.0 g (5.8 mmol) |

| Bis(pinacolato)diboron | 1.78 g (7.0 mmol) |

| Potassium acetate (B1210297) | 1.71 g (17.4 mmol) |

| PdCl₂(dppf) | 0.21 g (0.3 mmol) |

| Dioxane | 15.0 mL |

| Temperature | 100 °C |

| Reaction Time | 6 hours |

| Yield | 50.78% |

Experimental Protocol:

-

To a solution of 4-bromoaniline and bis(pinacolato)diboron in dioxane, add potassium acetate.

-

Deaerate the reaction mixture with nitrogen for 30 minutes.

-

Add PdCl₂(dppf) to the mixture.

-

Stir the reaction at 100°C for 6 hours, monitoring progress by TLC.

-

After completion, remove dioxane under reduced pressure.

-

Quench the residue with water and extract the product with ethyl acetate.

-

Concentrate the organic layer and purify the crude product by column chromatography (20% ethyl acetate in hexane).

Esterification of 4-Aminophenylboronic Acid Hydrochloride

This protocol utilizes 4-aminophenylboronic acid hydrochloride and pinacol.[4]

Reagents and Conditions:

| Reagent | Amount |

| 4-Aminophenylboronic acid hydrochloride | 20 g |

| Pinacol | 19.2 g |

| Anhydrous magnesium sulfate (B86663) | 46.6 g |

| Tetrahydrofuran (THF) | 250 mL |

| Temperature | Room Temperature |

| Reaction Time | 5 hours |

| Yield | 76% |

Experimental Protocol:

-

In a round-bottom flask, combine 4-aminophenylboronic acid hydrochloride, pinacol, and anhydrous magnesium sulfate in tetrahydrofuran.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Filter the mixture and wash the organic phase twice with a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the white solid product.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone of modern drug synthesis.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂, 0.02-0.05 eq) and, if necessary, a ligand.

-

Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture under an inert atmosphere at 80-110°C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Receptor Tyrosine Kinase (RTK) Inhibitors

This compound is a crucial intermediate in the synthesis of multi-targeted RTK inhibitors with anticancer activity. For instance, it has been used in the synthesis of 3-aminoindazole-based inhibitors.

Application Example: Synthesis of a Diaryl Urea-Based RTK Inhibitor

A key step in the synthesis of certain diaryl urea (B33335) RTK inhibitors involves the Suzuki-Miyaura coupling of this compound with a suitable halogenated precursor, followed by reaction with an isocyanate.

Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)

This compound serves as a building block for organic light-emitting materials.[4] The amino group provides a site for further functionalization to tune the electronic and photophysical properties of the final material.

Safety Information

It is important to handle this compound with appropriate safety precautions.

| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335 |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Target Organs | Respiratory system |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its stability, solubility, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules. Its applications in the synthesis of pharmaceuticals and advanced materials highlight its significance in both academic and industrial research. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic building block.

References

- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]

4-Aminophenylboronic acid pinacol ester molecular weight

An In-depth Technical Guide to 4-Aminophenylboronic acid pinacol (B44631) ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminophenylboronic acid pinacol ester, a versatile chemical intermediate. The document details its chemical properties, synthesis protocols, and significant applications in research and development, particularly within the pharmaceutical and materials science sectors.

Core Compound Data

This compound is an arylboronate compound widely utilized as a building block in organic synthesis. Its stability, enhanced by the pinacol ester group, and the reactive potential of its amino and boronic acid functionalities make it a valuable reagent.

| Property | Value | Source(s) |

| Molecular Weight | 219.09 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₈BNO₂ | [1][3] |

| CAS Number | 214360-73-3 | [1][2] |

| Appearance | White to light yellow solid/powder | [1][4] |

| Melting Point | 165-169 °C | [2] |

| Purity | ≥97% | [1][2] |

| Solubility | Soluble in chloroform, acetone, ethyl acetate (B1210297); Insoluble in water | [5] |

| SMILES | NC1=CC=C(B2OC(C)(C(C)(O2)C)C)C=C1 | [1] |

| InChI Key | ZANPJXNYBVVNSD-UHFFFAOYSA-N | [2] |

Key Applications in Research and Development

This compound is a cornerstone intermediate in modern synthetic chemistry with broad applications.

-

Suzuki-Miyaura Cross-Coupling: The compound is a principal reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6][7] The pinacol ester provides greater stability and solubility compared to the free boronic acid, making it a preferred choice for constructing complex molecular backbones in pharmaceuticals and advanced materials.[6]

-

Drug Development: The molecule serves as a critical starting material in medicinal chemistry.

-

Oncology: It has been instrumental in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity and dual inhibitors of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1).[1] Boron-containing compounds are also being explored for their potential in Boron Neutron Capture Therapy (BNCT).[7]

-

Antiviral Research: It has been used in the synthesis of derivatives that show inhibitory activity against the Middle East respiratory syndrome coronavirus (MERS-CoV).[8]

-

-

Materials Science: Due to its unique electronic properties, this ester is used to create organic light-emitting materials (LEDs), semiconductors, and fluorescent sensors for detecting heavy metal ions.[4][5][9]

Experimental Protocols: Synthesis

Several effective methods for the synthesis of this compound have been reported. The following are detailed protocols for common laboratory- and industrial-scale preparations.

Protocol 1: Palladium-Catalyzed Borylation of 4-Bromoaniline (B143363)

This method involves a Suzuki-type coupling reaction between an aniline (B41778) derivative and a diboron (B99234) ester.

Materials:

-

4-Bromoaniline (1.0g, 5.8 mmol)

-

Bis(pinacolato)diboron (B136004) (1.78g, 7.0 mmol)

-

Potassium acetate (1.71g, 17.4 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.21g, 0.3 mmol)

-

Dioxane (15.0 mL)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 4-bromoaniline and bis(pinacolato)diboron in dioxane, add potassium acetate while stirring.[4]

-

Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.[4]

-

Add the PdCl₂(dppf) catalyst to the mixture.[4]

-

Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]

-

Upon completion, cool the mixture and remove the dioxane under reduced pressure.[4]

-

Quench the residue with water and extract the product with ethyl acetate.[4]

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[4]

-

Purify the crude solid using column chromatography (e.g., CombiFlash™) with 20% ethyl acetate in hexane (B92381) as the eluent to yield this compound as a light yellow solid.[4]

Caption: Workflow for the synthesis of this compound via Pd-catalyzed borylation.

Protocol 2: Esterification of 4-Aminophenylboronic acid

This protocol provides a direct esterification method starting from the corresponding boronic acid hydrochloride.

Materials:

-

4-Aminophenylboronic acid hydrochloride (20g)

-

Pinacol (19.2g)

-

Anhydrous magnesium sulfate (B86663) (46.6g)

-

Tetrahydrofuran (B95107) (THF) (250 mL)

-

Saturated sodium chloride solution

Procedure:

-

In a 500 mL round-bottom flask, combine 4-aminophenylboronic acid hydrochloride, pinacol, and anhydrous magnesium sulfate.[4]

-

Add tetrahydrofuran to the flask.[4]

-

Stir the reaction mixture at room temperature for 5 hours.[4]

-

After the reaction period, filter the mixture to remove solids.[4]

-

Wash the organic phase (filtrate) twice with a saturated sodium chloride solution.[4]

-

Dry the organic phase with anhydrous sodium sulfate.[4]

-

Evaporate the solvent under reduced pressure to obtain the final product as a white solid.[4]

Caption: Workflow for the synthesis of this compound via direct esterification.

Role in Signaling Pathway Modulation

This compound is not a direct modulator of signaling pathways but serves as a crucial building block for synthesizing potent and specific enzyme inhibitors. Its derivatives have been successfully used to target key proteins in cellular signaling cascades, particularly those involved in cancer progression.

Caption: Role of the ester as a building block for kinase inhibitors that modulate cell signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-氨基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. watson-int.com [watson-int.com]

- 4. guidechem.com [guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylboronic acid pinacol (B44631) ester is a versatile building block in modern organic synthesis, playing a crucial role in the development of novel pharmaceuticals and organic electronic materials.[1][2][3] Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[2][3] The pinacol ester group enhances the stability and solubility of the boronic acid, making it a preferred reagent in many synthetic applications.[2] This guide provides a comprehensive overview of the synthesis and characterization of this important compound.

Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

Several synthetic routes to this compound have been reported. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Three common methods are detailed below.

Method 1: From 4-Aminophenylboronic Acid Hydrochloride and Pinacol

This straightforward method involves the direct esterification of 4-aminophenylboronic acid hydrochloride with pinacol in the presence of a dehydrating agent.

Experimental Protocol:

-

To a 500 mL round-bottom flask, add 4-aminophenylboronic acid hydrochloride (20 g), pinacol (19.2 g), and anhydrous magnesium sulfate (B86663) (46.6 g).[1]

-

Add 250 mL of tetrahydrofuran (B95107) (THF) to the flask.[1]

-

Stir the reaction mixture at room temperature for 5 hours.[1]

-

After the reaction is complete, filter the mixture.

-

Wash the organic phase twice with a saturated sodium chloride solution.[1]

-

Dry the organic phase with anhydrous sodium sulfate.[1]

-

Evaporate the solvent under reduced pressure to obtain the product.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 76% (21.5 g) | [1] |

| Appearance | White solid | [1] |

Method 2: Palladium-Catalyzed Borylation of 4-Bromoaniline (B143363)

This method utilizes a palladium catalyst to couple 4-bromoaniline with bis(pinacolato)diboron (B136004).

Experimental Protocol:

-

In a reaction vessel, dissolve 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL).[1]

-

Add potassium acetate (B1210297) (1.71 g, 17.4 mmol) to the solution while stirring.[1]

-

Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.[1]

-

Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.[1]

-

Heat the reaction mixture to 100°C and stir for 6 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Quench the residue with water and extract the product with ethyl acetate.[1]

-

Concentrate the organic layer and purify the crude product using column chromatography (20% ethyl acetate in hexane).[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 50.78% (0.65 g) | [1] |

| Appearance | Light yellow solid | [1] |

Method 3: Halogen-Magnesium Exchange of Protected 4-Bromoaniline

This scalable, two-step process involves the protection of the amino group of 4-bromoaniline, followed by a halogen-magnesium exchange and subsequent borylation and deprotection.[4]

Experimental Protocol:

-

Step 1: Protection of 4-bromoaniline

-

React 4-bromoaniline with diphenyl ketone in the presence of boron trifluoride etherate to form 4-bromo-N-(diphenylmethylidene)aniline.[4]

-

-

Step 2: Borylation and Deprotection

-

Prepare a solution of lithium trialkylmagnesiate (i-Bu(n-Bu)₂MgLi) by reacting isobutylmagnesium bromide with n-butyllithium at 0°C.[4]

-

Cool the solution to -20°C and add a solution of 4-bromo-N-(diphenylmethylidene)aniline in dry THF dropwise under a nitrogen atmosphere.[4]

-

Stir for 1 hour at -20°C, then add trimethyl borate.[4]

-

Continue stirring for 1 hour at the same temperature, then warm to 25°C over 1 hour.

-

Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.[4]

-

Dry the combined organic phases, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from ethanol (B145695) to afford the final product.[4]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70% (45.8 g) | [4] |

| Appearance | Light yellow solid | [4] |

Synthesis Pathways

Caption: Synthetic routes to this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are commonly employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈BNO₂ | [5] |

| Molecular Weight | 219.09 g/mol | [5][6] |

| Appearance | White to brown powder or crystals | [5] |

| Melting Point | 165-170 °C | [5][6] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.63 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 6.65 (d, J = 8.0 Hz, 2H, Ar-H)

-

δ 3.83 (s, 2H, NH₂)

-

δ 1.32 (s, 12H, C(CH₃)₂)

-

Reference:[4]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.9 (C-NH₂)

-

δ 150.4 (C-B)

-

δ 141.9, 123.3 (Ar-C)

-

δ 83.1 (O-C(CH₃)₂)

-

δ 23.9 (CH₃)

-

Reference:[4]

-

Infrared (IR) Spectroscopy

-

N-H stretching vibrations for the primary amine (around 3500-3300 cm⁻¹).[7]

-

C-H stretching vibrations for the aromatic ring and alkyl groups (around 3100-2850 cm⁻¹).

-

C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹).

-

B-O stretching vibrations for the boronic ester (around 1350 cm⁻¹).

-

C-N stretching vibrations (around 1340-1250 cm⁻¹).

Mass Spectrometry (MS)

Characterization Workflow

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This technical guide has outlined the key synthetic methodologies and characterization techniques for this compound. The provided experimental protocols and tabulated data offer a practical resource for researchers in organic synthesis and drug discovery. The versatility of this compound ensures its continued importance as a fundamental building block in the creation of complex molecular architectures.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. americanelements.com [americanelements.com]

- 6. This compound 97 214360-73-3 [sigmaaldrich.com]

- 7. Ch13 - Sample IR spectra [chem.ucalgary.ca]

An In-depth Technical Guide to the Stability and Storage of 4-Aminophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenylboronic acid pinacol (B44631) ester is a critical reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of pharmaceuticals and advanced materials necessitates a thorough understanding of its stability profile to ensure reproducibility, manage impurity profiles, and define appropriate storage and handling procedures. This technical guide provides a comprehensive overview of the stability of 4-aminophenylboronic acid pinacol ester, focusing on its degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment.

Introduction

This compound, a derivative of phenylboronic acid, offers enhanced stability and solubility compared to its corresponding boronic acid, making it a preferred building block in drug discovery and development.[1][2] However, the C-B bond and the pinacol ester functionality are susceptible to degradation under various conditions. The primary degradation pathway is hydrolysis, which cleaves the pinacol ester to form 4-aminophenylboronic acid. Other potential degradation routes include oxidation and photodegradation. Understanding the kinetics and mechanisms of these degradation pathways is crucial for maintaining the integrity and reactivity of this important synthetic intermediate.

Degradation Pathways

The stability of this compound is influenced by several factors, including moisture, pH, light, temperature, and the presence of oxidizing agents.

Hydrolytic Stability

Hydrolysis is the most significant degradation pathway for this compound. The presence of water leads to the cleavage of the boronic ester to yield 4-aminophenylboronic acid and pinacol. This reaction is reversible but can be driven to the boronic acid in the presence of excess water.[3]

The rate of hydrolysis is highly dependent on the pH of the aqueous environment. Studies on para-substituted phenylboronic pinacol esters have shown that the hydrolysis is considerably accelerated at physiological pH (7.4).[4][5] The presence of an electron-donating amino group in the para position influences the kinetics of this hydrolysis.[4]

Key Hydrolysis Reaction:

Oxidative Stability

The carbon-boron bond in boronic acids and their esters is susceptible to oxidation.[6] Strong oxidizing agents can cleave the C-B bond, leading to the formation of phenolic compounds.[4] In the context of this compound, oxidation would likely yield 4-aminophenol. The presence of hydrogen peroxide has been shown to be a relevant model for oxidative deboronation in biological contexts.[7]

Photostability

While specific photostability studies on this compound are not extensively documented in the literature, arylboronic esters, in general, should be protected from light.[8] Exposure to UV radiation can potentially lead to degradation, and therefore, storage in amber vials or dark conditions is recommended.

Thermal Stability

This compound is a solid with a melting point in the range of 165-169 °C.[1][2][9] While generally stable at room temperature for short periods, elevated temperatures can accelerate degradation, particularly in the presence of moisture. Long-term storage at reduced temperatures is recommended to minimize degradation.

Quantitative Stability Data

The following table summarizes the available quantitative data on the hydrolysis of this compound. Data for other degradation pathways is largely qualitative and based on the general reactivity of boronic esters.

| Parameter | Condition | Observation | Reference |

| Hydrolysis Half-life | 50 mM Sodium Phosphate Buffer (pH 7.4) | The reaction is reported to be complete within 5 minutes, indicating a very short half-life at this pH. | [4] |

| Hydrolysis in Water | Deionized Water | Hydrolysis is slower in unbuffered, slightly acidic water compared to physiological pH. | [4] |

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:

| Condition | Recommendation | Rationale | References |

| Temperature | Refrigerate (2-8 °C). For solutions, -20°C for up to one month, or -80°C for up to six months is suggested. | To minimize thermal degradation and slow down the rate of hydrolysis. | [8][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the carbon-boron bond. | |

| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis, which is the primary degradation pathway. | [1][10] |

| Light | Protect from light. Store in an amber vial or in the dark. | To prevent potential photodegradation. | [3][8] |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent oxidative cleavage of the C-B bond. | [11] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions, as outlined by the International Conference on Harmonisation (ICH) guidelines.[12]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Caption: Experimental workflow for forced degradation studies.

Methodology:

-

Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period.

-

Photodegradation: Expose the solid compound and its solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated analytical method that can separate the intact compound from its degradation products. Due to the propensity for on-column hydrolysis, specific considerations are necessary for the HPLC analysis of boronic acid pinacol esters.[13]

Caption: Logical diagram for developing a stability-indicating HPLC method.

Example HPLC Protocol for Hydrolysis Monitoring: [4]

-

System: Reverse-phase HPLC with UV detection.

-

Column: Supelcosil LC-18-T (25 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Gradient elution with water and methanol (B129727), both containing 0.1% (v/v) formic acid.

-

Gradient: 20% methanol for 5 min, then a linear gradient to 70% methanol in 5 min, hold at 70% for 5 min, then return to 20% in 1 min.

-

Flow Rate: 1.2 mL/min.

-

Detection: UV at 280 nm.

-

Sample Preparation: A stock solution (e.g., 100 mM in anhydrous ethanol) is diluted to the working concentration (e.g., 0.5 mM) in the desired aqueous medium (water or buffer) and incubated for various times before injection.

Summary and Conclusion

The stability of this compound is of paramount importance for its successful application in research and development. The primary route of degradation is hydrolysis to 4-aminophenylboronic acid, a reaction that is significantly accelerated at physiological pH. Oxidation of the carbon-boron bond is another potential degradation pathway.

To maintain the integrity of this reagent, it is imperative to store it under refrigerated, dry, and inert conditions, protected from light. For applications requiring the use of aqueous solutions, it is crucial to be aware of the rapid hydrolysis, especially in neutral or basic buffers. When conducting stability studies, the use of a validated, stability-indicating HPLC method that minimizes on-column hydrolysis is essential for accurate quantification of the parent compound and its degradants. Adherence to these guidelines will ensure the reliable performance of this compound in synthetic applications.

References

- 1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 214360-73-3 [chemicalbook.com]

- 2. 4-氨基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Electrochemical synthesis and corrosion protection of poly(3-aminophenylboronic acid- co -pyrrole) on mild steel - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07311C [pubs.rsc.org]

- 5. 3-Aminophenylboronic acid 98 85006-23-1 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS#: 214360-73-3 [m.chemicalbook.com]

- 11. 4-Aminobenzeneboronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. This compound 97 214360-73-3 [sigmaaldrich.com]

- 13. Synthesis of Aminoboronic Acid Derivatives from Amines and Amphoteric Boryl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 4-Aminophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Aminophenylboronic acid pinacol (B44631) ester, a versatile reagent in organic synthesis. The document details its solubility in various organic solvents, presents quantitative data, and outlines established experimental protocols for solubility determination.

Core Solubility Profile

4-Aminophenylboronic acid pinacol ester exhibits a varied solubility profile, largely dependent on the polarity of the solvent. It is generally soluble in common polar aprotic and protic organic solvents.

Qualitative Solubility Summary:

-

Soluble in: Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetone, Ethyl acetate, and Ethanol.[1][2]

-

Poor Solubility in: Low-polarity solvents such as petroleum ether and diethyl ether.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, some specific data points have been reported:

Table 1: Reported Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| Dimethylformamide (DMF) | 20 | ~91.3 |

| Dimethyl sulfoxide (DMSO) | 10 | ~45.6 |

| Ethanol | 3 | ~13.7 |

Data sourced from Cayman Chemical product information sheet.[2]

To provide a more comprehensive, albeit comparative, understanding, the following data is presented for the structurally similar Phenylboronic acid pinacol ester . This data, determined by a dynamic method measuring the disappearance of turbidity, is expressed in mole fraction (x₁) at various temperatures. Researchers should consider this as an estimation for the solubility behavior of the 4-amino substituted analogue.

Table 2: Solubility of Phenylboronic Acid Pinacol Ester in Various Organic Solvents (Expressed as Mole Fraction, x₁)

| Temperature (°C) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |

| -20 | 0.45 | 0.55 | 0.60 | 0.35 | 0.15 |

| 0 | 0.65 | 0.70 | 0.75 | 0.55 | 0.30 |

| 20 | 0.85 | 0.88 | 0.90 | 0.75 | 0.50 |

| 40 | >0.95 | >0.95 | >0.95 | 0.90 | 0.70 |

This data is adapted from a study on Phenylboronic Acid and its Cyclic Esters and should be used as a proxy.[5]

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of organic compounds. The choice of method often depends on the desired accuracy, the amount of substance available, and the nature of the solute and solvent.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely recognized method for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the solvent in a sealed, screw-cap vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed. The concentration of the solute in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Dynamic (Turbidity) Method

This synthetic method involves observing the temperature at which a solid solute completely dissolves in a solvent upon heating.

Methodology:

-

Sample Preparation: A biphasic sample of known composition (solute and solvent) is prepared in a sealed container equipped with a stirrer and a temperature probe.

-

Heating and Observation: The mixture is heated slowly and at a constant rate while being stirred vigorously.

-

Equilibrium Point Determination: The temperature at which the last solid particles disappear (i.e., the solution becomes clear) is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or by measuring light intensity with a luminance probe.[5]

-

Data Collection: The experiment is repeated for various compositions to generate a solubility curve.

Nuclear Magnetic Resonance (NMR) Method

A more modern and rapid technique for solubility measurement that avoids the need for physical separation of the solid and liquid phases.

Methodology:

-

Sample Preparation: A saturated solution is prepared by adding an excess of the solute to the solvent in an NMR tube.

-

Data Acquisition: 1H NMR spectra are acquired. The spectra will show distinct signals for the dissolved solute and the solvent. The undissolved solid does not produce a high-resolution NMR signal.

-

Quantification: The concentration of the dissolved solute is determined by integrating the area of a characteristic solute peak relative to a known concentration of an internal standard or by using a calibrated external standard method.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS#: 214360-73-3 [m.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Aminobenzeneboronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 214360-73-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Aminophenylboronic Acid Pinacol Ester: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Aminophenylboronic acid pinacol (B44631) ester (also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), a key building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural integrity and purity of 4-Aminophenylboronic acid pinacol ester are confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.63 | d | 8.0 | 2H | Ar-H (ortho to -B(pin)) |

| 6.65 | d | 8.0 | 2H | Ar-H (ortho to -NH₂) |

| 3.83 | br s | - | 2H | -NH₂ |

| 1.32 | s | - | 12H | -C(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 150.4 | C-B |

| 146.9 | C-NH₂ |

| 136.3 | Ar-CH |

| 114.3 | Ar-CH |

| 83.4 | -O-C(CH₃)₂ |

| 24.8 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485, 3398 | Strong | N-H stretching (asymmetric and symmetric) |

| 2978 | Medium-Strong | C-H stretching (aliphatic) |

| 1620 | Strong | N-H bending (scissoring) |

| 1518 | Strong | C=C stretching (aromatic ring) |

| 1358 | Strong | B-O stretching |

| 1280 | Medium | C-N stretching |

| 1144 | Strong | C-O stretching |

| 848 | Strong | C-H out-of-plane bending (para-substituted ring) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| Technique | Ionization Mode | [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | Positive | 220.1 |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are representative of standard analytical practices for solid organic compounds.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the solid this compound was accurately weighed.

-

The sample was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.

-

¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound was placed directly onto the diamond crystal of the ATR accessory.

-

Pressure was applied using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Parameters: The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound was prepared by dissolving a small amount of the solid in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

The solution was further diluted to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Mode: The analysis was performed in positive ion mode.

-

Method: The prepared solution was introduced into the ESI source via direct infusion or after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to 4-Aminophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Aminophenylboronic acid pinacol (B44631) ester, a versatile building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1] Its enhanced stability and solubility make it a preferred reagent in cross-coupling reactions.[1]

Core Synthetic Strategies

The synthesis of 4-Aminophenylboronic acid pinacol ester can be achieved through several key methodologies. The choice of method often depends on the desired scale, available starting materials, and cost-effectiveness.

1. Scalable Two-Step Process from 4-Bromoaniline (B143363):

A practical and scalable process has been developed for the preparation of this compound in high yield and quality, suitable for kilogram-scale production.[2][3] This process involves the protection of the amino group of 4-bromoaniline, followed by a halogen-magnesium exchange and subsequent borylation and deprotection.[2][3]

2. Palladium-Catalyzed Borylation (Miyaura Borylation):

The Miyaura borylation reaction is a powerful method for synthesizing arylboronates.[4][5] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (in this case, 4-bromoaniline) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂).[4][5]

3. From 4-Aminophenylboronic Acid Hydrochloride:

This method provides a straightforward route to the pinacol ester from the corresponding boronic acid hydrochloride by reaction with pinacol in the presence of a dehydrating agent.[6]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic protocols for this compound.

| Parameter | Scalable Process from 4-Bromoaniline[2] | Pd-Catalyzed Borylation[6] | From 4-Aminophenylboronic Acid HCl[6] |

| Starting Material | 4-bromo-N-(diphenylmethylidene)aniline | 4-bromoaniline | 4-aminophenylboronic acid hydrochloride |

| Key Reagents | i-Bu(n-Bu)₂MgLi, Trimethyl borate (B1201080), Pinacol | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | Pinacol, Anhydrous MgSO₄ |

| Solvent | THF | Dioxane | Tetrahydrofuran (B95107) |

| Reaction Temperature | -20 °C to room temperature | 100 °C | Room temperature |

| Reaction Time | Not specified | 6 hours | 5 hours |

| Yield | 70% | 50.78% | 76% |

| Melting Point (°C) | 164–166 | Not specified | Not specified |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.63 (d, 2H), 6.65 (d, 2H), 3.83 (s, 2H), 1.32 (s, 12H) | Not specified | Not specified |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.9, 150.4, 141.9, 123.3, 83.1, 23.9 | Not specified | Not specified |

Experimental Protocols

Protocol 1: Scalable Two-Step Process from 4-Bromoaniline[2]

This process involves two main stages: the protection of 4-bromoaniline and the subsequent borylation/deprotection.

Step 1: Synthesis of 4-bromo-N-(diphenylmethylidene)aniline

-

This step involves the protection of the amino group of 4-bromoaniline with diphenyl ketone. The specific conditions for this protection step are not detailed in the provided search result but are a prerequisite for the subsequent reaction.

Step 2: Synthesis of this compound

-

Prepare a solution of isobutylmagnesium bromide from magnesium (3.9 g) and isobutylbromide (20.4 g) in THF (60 mL).

-

Add n-butyllithium (80.4 g, 2.5 M in hexanes) to the Grignard solution at 0 °C and stir for 10 minutes.

-

Cool the resulting yellow solution to -20 °C.

-

Add a solution of 4-bromo-N-(diphenylmethylidene)aniline (100.8 g, 0.3 mol) in dry THF (600 mL) dropwise under a nitrogen atmosphere.

-

Stir the mixture for 1 hour at -20 °C.

-

Add trimethyl borate (47.1 g, 0.45 mol) to the reaction mass and stir for an additional hour at the same temperature.

-

The subsequent esterification with pinacol and deprotection are performed to yield the final product.

-

The crude product is recrystallized from ethanol (B145695) to afford this compound as a light yellow solid.

Caption: Scalable two-step synthesis of this compound.

Protocol 2: Palladium-Catalyzed Borylation (Miyaura Borylation)[6]

-

To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in dioxane (15.0 mL), add potassium acetate (B1210297) (1.71 g, 17.4 mmol) with stirring.

-

Deaerate the reaction mixture with nitrogen for 30 minutes.

-

Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.

-

Stir the reaction at 100 °C for 6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, remove dioxane from the reaction mixture and quench the residue with water.

-

Extract the product with ethyl acetate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography (20% ethyl acetate in hexane) to yield this compound as a light yellow solid.

Caption: Miyaura borylation for the synthesis of this compound.

Protocol 3: Synthesis from 4-Aminophenylboronic Acid Hydrochloride[6]

-

In a 500 mL round-bottom flask, combine 4-aminophenylboronic acid hydrochloride (20 g), pinacol (19.2 g), and anhydrous magnesium sulfate (B86663) (46.6 g).

-

Add 250 mL of tetrahydrofuran to the flask.

-

Stir the reaction mixture at room temperature for 5 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the organic phase twice with a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent to obtain this compound as a white solid.

Caption: Synthesis from 4-aminophenylboronic acid hydrochloride.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1] The pinacol ester provides enhanced stability and solubility compared to the free boronic acid, making it a preferred reagent.[1] This reaction is widely used to construct the molecular backbones of pharmaceuticals, agrochemicals, and advanced materials.[1] The amino group on the phenyl ring offers additional synthetic possibilities, as it can be easily modified.[1]

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to Boronic Acid Pinacol Esters in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Boronic acid pinacol (B44631) esters have emerged as indispensable reagents in modern organic synthesis, offering a unique combination of stability, versatility, and reactivity. Their widespread application, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures, impacting fields from pharmaceuticals to materials science. This guide provides a comprehensive overview of the core features of boronic acid pinacol esters, including their synthesis, purification, stability, and key applications, supplemented with detailed experimental protocols and mechanistic diagrams.

Core Advantages and Key Features

Boronic acid pinacol esters are favored over their corresponding free boronic acids due to several key advantages that streamline synthetic processes and improve reaction outcomes. The pinacol group effectively shields the boron atom, rendering the molecule significantly more stable towards moisture and air.[1][2] This enhanced stability translates into a longer shelf life, easier handling, and the ability to purify these compounds using standard chromatographic techniques.[1][3]

In Suzuki-Miyaura cross-coupling reactions, they serve as reliable nucleophilic partners, often reacting under mild conditions that preserve sensitive functional groups within a molecule.[1][4] This attribute is particularly crucial in the multi-step synthesis of complex molecules, such as active pharmaceutical ingredients.[5]

Synthesis of Boronic Acid Pinacol Esters

The synthesis of boronic acid pinacol esters can be achieved through several methods, with the Miyaura borylation reaction being a prominent example. This reaction involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with aryl or vinyl halides.[3] Another common approach is the reaction of a Grignard reagent with pinacolborane (HBpin).[6]

Experimental Protocol: Synthesis of Isobutylboronic Acid Pinacol Ester

This protocol details the synthesis of isobutylboronic acid pinacol ester from isobutylboronic acid and pinacol.[7]

Materials:

-

Isobutylboronic acid

-

Pinacol

-

Magnesium sulfate (B86663) (anhydrous)

-

Diethyl ether

-

Deionized water

Procedure:

-

To an oven-dried 1 L flask equipped with a magnetic stirrer, add isobutylboronic acid (25.0 g, 245 mmol), pinacol (29.0 g, 245 mmol), and anhydrous magnesium sulfate (44.3 g, 368 mmol).

-

Add 300 mL of diethyl ether to the flask.

-

Stir the resulting suspension under an argon atmosphere at room temperature for 24 hours.

-

Filter the solids and concentrate the filtrate under reduced pressure (200 mmHg, 30 °C).

-

Dissolve the crude product in 700 mL of pentane and wash with deionized water (3 x 150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude boronic ester by short path distillation (14 mmHg, 71 °C) to obtain the analytically pure product as a colorless oil.

Purification of Boronic Acid Pinacol Esters

A common challenge in the purification of boronic acid pinacol esters by silica (B1680970) gel chromatography is the interaction between the Lewis acidic boron atom and the Lewis basic silanol (B1196071) groups on the silica surface, which can lead to product loss through over-adsorption or hydrolysis.[8]

Experimental Protocol: Boric Acid Impregnated Silica Gel for Flash Chromatography

To mitigate issues of over-adsorption and hydrolysis during purification, silica gel can be treated with boric acid.[8][9]

Materials:

-

Silica gel for flash chromatography

-

Boric acid (H₃BO₃)

-

Methanol

Procedure:

-

Prepare a 5% w/v solution of boric acid in methanol.

-

Create a slurry of the silica gel in the boric acid/methanol solution (e.g., 550 mL of solution for 100 g of silica gel).

-

Gently agitate the slurry for 1 hour at room temperature.

-

Remove the solvent by filtration.

-

Wash the treated silica gel with ethanol (e.g., 600 mL for 100 g of silica).

-

Dry the silica gel in vacuo (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.

The following table summarizes the reduction in baseline adsorption for a model compound, 2,7-diborylnaphthalene, when analyzed by Thin Layer Chromatography (TLC) on standard silica versus boric acid-treated silica (B-TLC).[8][9]

| TLC Plate Type | Rf of Eluted Spot | Relative IOD of Eluted Spot (%) | Relative IOD of Origin Spot (%) |

| Untreated Silica | 0.4 | 72 ± 0.7 | 28 ± 0.7 |

| Boric Acid-Treated | 0.4 | >99 | <1 |

IOD: Integrated Optical Density

Stability and Handling

While more stable than boronic acids, pinacol esters are still susceptible to hydrolysis, especially under acidic or basic conditions or during reversed-phase HPLC analysis.[10][11] Therefore, it is recommended to handle them under anhydrous conditions when possible and to use aprotic solvents for sample preparation for analysis.[8]

The stability of boronic esters can be influenced by the steric hindrance around the boron atom.[10] For instance, pinanediol esters are known to be highly thermodynamically stable and offer greater resistance to hydrolysis compared to pinacol esters.[10][12]

Applications in Organic Synthesis

The premier application of boronic acid pinacol esters is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the organoboron compound and an organohalide.[4]

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis, and the rate of this transfer can be significantly influenced by the nature of the boronic ester.[13]

Applications in Drug Development

The versatility and stability of boronic acid pinacol esters make them valuable intermediates in the synthesis of pharmaceuticals.[5] They are employed in the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for drug discovery. For example, they have been used in the synthesis of kinase inhibitors and other therapeutic agents.[5] Furthermore, phenylboronic acid pinacol ester functionalized nanoparticles have been explored for drug delivery applications, such as in the treatment of periodontitis.[14]

Spectroscopic Data

The characterization of boronic acid pinacol esters is routinely performed using NMR spectroscopy and mass spectrometry.

| Compound | 1H NMR (CDCl₃, 400 MHz) δ | 13C NMR (CDCl₃, 100 MHz) δ |

| Isobutylboronic acid pinacol ester[7] | 1.22 (s, 12H), 0.95 (d, J = 6.8 Hz, 6H), 1.80 (m, 1H), 0.72 (d, J = 6.8 Hz, 2H) | 24.8, 22.5, 26.5, 83.0 |

| (E)-2-(4-chlorostyryl)boronic acid pinacol ester[15] | 7.41 (m, 2H), 7.37 – 7.24 (m, 3H), 6.13 (d, J = 18.4 Hz, 1H), 1.32 (s, 12H) | 148.14, 136.12, 134.74, 128.92, 128.36, 117.42, 83.59, 24.84 |

| Naphthalene-2-boronic acid pinacol ester[16] | 7.81 (s, 4H), 1.34 (s, 24H) | - |

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a boronic acid pinacol ester.

Caption: General workflow for the synthesis and purification of boronic acid pinacol esters.

Conclusion

Boronic acid pinacol esters are robust and versatile intermediates that have significantly advanced the field of organic synthesis. Their enhanced stability compared to free boronic acids, coupled with their broad reactivity, particularly in Suzuki-Miyaura cross-coupling, makes them invaluable tools for the construction of complex organic molecules. A thorough understanding of their synthesis, purification, and handling is essential for researchers and professionals in drug development and materials science to fully harness their synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dev.spectrabase.com [dev.spectrabase.com]

Introduction to Suzuki-Miyaura cross-coupling reactions.

An In-depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an organohalide or pseudohalide.[1][2][4] Its significance in modern organic synthesis was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[5]

The reaction's prominence, particularly in the pharmaceutical industry, stems from its mild reaction conditions, high functional group tolerance, predictable stereochemistry, and the use of relatively non-toxic and environmentally benign organoboron reagents.[2][3][4][6] It is the second most common reaction in medicinal chemistry, surpassed only by amide bond formation, and is instrumental in synthesizing complex molecules, including numerous approved drugs.[7][8] The versatility of the Suzuki-Miyaura coupling allows for the creation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds, making it indispensable for synthesizing polyolefins, styrenes, and substituted biphenyls which are key structural motifs in many pharmaceuticals.[1]

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

-

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex (often L₂Pd⁰, where L is a ligand).[10][11] This step, which is typically the rate-determining step, involves the insertion of the palladium atom into the carbon-halide bond, forming a square-planar Pd(II) intermediate (L₂Pd(R¹)X).[2][5] The reactivity of the organohalide in this step generally follows the trend: I > OTf > Br >> Cl.[1]

-

Transmetalation : In this step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the Pd(II) complex.[11] This process requires activation by a base, which reacts with the boronic acid or ester to form a more nucleophilic boronate "ate" complex (e.g., R²-B(OH)₃⁻).[12][13] This activated species then reacts with the Pd(II) intermediate to displace the halide and form a new diorganopalladium(II) complex (L₂Pd(R¹)R²), regenerating the halide salt.[10] This step is often the rate-determining step of the overall cycle, and the choice of base is critical for its success.[12]

-

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex.[11] The two organic groups (R¹ and R²) couple to form the desired product (R¹-R²), and the palladium catalyst is regenerated in its original Pd(0) state, ready to re-enter the catalytic cycle.[5][10] Bulky, electron-rich ligands on the palladium center are known to promote this step.[14]

Reaction Components and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.[15]

Palladium Catalyst and Ligands

-

Catalyst Source : Palladium catalysts are most commonly used.[10] Precursors can be Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, or more stable Pd(II) salts such as Pd(OAc)₂ and PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[5][10]

-

Ligands : Ligands stabilize the palladium catalyst and modulate its reactivity.[5] Electron-rich and bulky phosphine (B1218219) ligands are highly effective as they promote both oxidative addition and reductive elimination.[5][14] Modern biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have been developed to couple even challenging substrates like aryl chlorides and sterically hindered partners.[14][16][17]

| Ligand Type | Specific Examples | Key Features & Performance |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ was one of the earliest ligands used; bulky alkylphosphines like P(t-Bu)₃ are more electron-rich and promote oxidative addition for less reactive chlorides.[5][10] |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for a broad range of substrates, including sterically hindered and electron-rich/poor partners, often allowing for lower catalyst loadings and room temperature reactions.[14][17] |

| Ferrocenyl Phosphines | dppf | Bidentate ligand that forms stable complexes, useful in a variety of cross-coupling reactions. |

| N-Heterocyclic Carbenes (NHCs) | PEPPSI-iPr | Strong σ-donors that form robust catalysts, often used for coupling unreactive electrophiles.[5] |

Organoboron Reagents

Arylboronic acids are the most common coupling partners due to their commercial availability, stability, and low toxicity.[1][2] However, boronic esters (e.g., pinacol (B44631) esters) and organotrifluoroborate salts are also widely used, offering enhanced stability and reduced susceptibility to protodeboronation, a common side reaction.[1][18][19]

Electrophiles (Organohalides)

A wide range of organohalides and pseudohalides can be used.[1] The reactivity order is generally I > Br ≈ OTf > Cl > F.[1] While iodides and bromides are highly reactive, advancements in ligand design have made the more economical and abundant chlorides and even fluorides viable substrates.[10][16]

Bases

The base is critical for activating the organoboron reagent.[12] Its choice can dramatically affect reaction rates and yields.[12] Inorganic bases are most common, with their effectiveness often depending on the solvent and substrates.[12]

| Base | Common Solvents | Typical Use Cases & Performance |

| Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) | Toluene/H₂O, Dioxane/H₂O, DMF | Widely used and generally effective. Cs₂CO₃ is a stronger base, often used for less reactive systems.[1][12] |

| Phosphates (K₃PO₄) | Toluene, Dioxane, THF | A strong base, particularly effective for coupling aryl chlorides and sterically hindered substrates.[12][17] |

| Hydroxides (NaOH, TlOH) | Aqueous mixtures | Strong bases that can promote high reaction rates, but may not be suitable for base-sensitive substrates.[10] |

| Fluorides (CsF, KF) | Dioxane, THF | Particularly effective for coupling 2-pyridylboron reagents, helping to mitigate protodeboronation.[7][20] |

| Alkoxides (KOtBu) | THF, Toluene | A very strong, non-nucleophilic base used for challenging couplings.[1] |

Solvents

The choice of solvent is crucial for dissolving reactants and facilitating the interaction between the organic and inorganic components.[21]

| Solvent Class | Specific Examples | Key Characteristics |

| Ethers | Dioxane, THF, 2-MeTHF | Common polar aprotic solvents, often used with an aqueous base in a biphasic system.[5] |

| Aromatics | Toluene, Xylenes | Nonpolar solvents, often used with phase-transfer catalysts or for higher temperature reactions.[1][5] |

| Amides | DMF, DMAc | High-boiling polar aprotic solvents, useful for dissolving a wide range of substrates and for reactions requiring elevated temperatures. |

| Alcohols/Water | Ethanol, Isopropanol, Water | Protic solvents used as co-solvents, promoting greener reaction conditions and sometimes accelerating reaction rates.[1] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of an aryl halide with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[12][22]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

-

Ligand (e.g., SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5-10 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

-

Solvent Addition : Add the degassed solvent via syringe.

-

Degassing (Optional but Recommended) : If not set up in a glovebox, seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.

-

Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

-

Work-up : Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Drug Development

The Suzuki-Miyaura coupling is a cornerstone of modern pharmaceutical process chemistry.[23] Its reliability and broad functional group tolerance make it ideal for the late-stage functionalization of complex molecules and the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. Many blockbuster drugs contain biaryl or aryl-heterocycle linkages constructed via this reaction.[24][25]

Examples of Drugs Synthesized Using Suzuki-Miyaura Coupling:

| Drug | Therapeutic Class | Coupling Description |

| Losartan | Angiotensin II Receptor Blocker | A key step in its synthesis involves the coupling of an organozinc reagent (prepared via a Negishi reaction) with a substituted benzyl (B1604629) bromide, though related syntheses utilize Suzuki couplings to form the critical biphenyl (B1667301) tetrazole moiety. |

| Valsartan | Angiotensin II Receptor Blocker | The biaryl backbone is constructed using a Suzuki-Miyaura coupling. |

| Lapatinib | Kinase Inhibitor (Oncology) | The synthesis involves a key Suzuki-Miyaura coupling to link the quinazoline (B50416) core to a furan (B31954) ring.[26] |

| Abemaciclib | CDK4/6 Inhibitor (Oncology) | Incorporates a Suzuki cross-coupling reaction using a boronic ester to form a C-C bond with a pyrimidine (B1678525) ring.[24] |

| Rucaparib | PARP Inhibitor (Oncology) | A late-stage Suzuki-Miyaura coupling is used to construct a key C-C bond in the synthesis.[25] |

The reaction's scalability and cost-effectiveness have been demonstrated in the large-scale synthesis of pharmaceutical intermediates, with some processes running on scales of 80 kilograms or more with high yields.[1][23] The continuous development of more active catalysts and milder conditions further expands its applicability in creating complex and novel drug candidates.[16][27]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. organicreactions.org [organicreactions.org]

- 7. odp.library.tamu.edu [odp.library.tamu.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. rsc.org [rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

Role of boronic esters in carbon-carbon bond formation.

An In-depth Technical Guide on the Role of Boronic Esters in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic esters have emerged as indispensable reagents in modern organic synthesis, primarily due to their pivotal role in the formation of carbon-carbon (C-C) bonds. Their stability, ease of handling, and broad functional group tolerance have made them superior alternatives to the more sensitive boronic acids in many applications.[1] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies related to the use of boronic esters in C-C bond formation, with a particular focus on the Suzuki-Miyaura coupling, photoredox catalysis, and nickel-catalyzed reactions. The content is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of these powerful synthetic tools.

Boronic esters are derivatives of boronic acids where the hydroxyl groups are replaced by alkoxy or aryloxy groups. The most commonly used are pinacol (B44631) esters, which are generally stable to air and moisture, less prone to protodeboronation, and exhibit good solubility in organic solvents.[1] These characteristics are crucial for their widespread use in demanding synthetic environments, such as in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients.[2][3][4]

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura reaction, is one of the most powerful and widely used methods for constructing C-C bonds.[5][6] Boronic esters are frequently employed as the organoboron partner in this reaction.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-